molecular formula C17H17Cl2FN2O B13710564 2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride

2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride

Cat. No.: B13710564
M. Wt: 355.2 g/mol
InChI Key: FAKUJFNJNMWRSE-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with a 1,2,3,6-tetrahydropyridin-4-yl group and a (4-chloro-2-fluorophenyl)methoxy moiety. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

Molecular Formula

C17H17Cl2FN2O

Molecular Weight

355.2 g/mol

IUPAC Name

2-[(4-chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride

InChI

InChI=1S/C17H16ClFN2O.ClH/c18-14-5-4-13(15(19)10-14)11-22-17-3-1-2-16(21-17)12-6-8-20-9-7-12;/h1-6,10,20H,7-9,11H2;1H

InChI Key

FAKUJFNJNMWRSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)Cl)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chlorofluorophenyl group, and the addition of the tetrahydropyridinyl group. Common synthetic routes may involve:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorofluorophenyl Group: This step may involve halogenation reactions using reagents such as chlorine and fluorine sources.

    Addition of the Tetrahydropyridinyl Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorofluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations

  • Target Compound: Pyridine Core: Substituted at position 6 with 1,2,3,6-tetrahydropyridin-4-yl and at position 2 with (4-chloro-2-fluorophenyl)methoxy. Molecular Formula: Estimated as C₁₇H₁₅ClFNO·HCl (MW ≈ 340–350 g/mol).
  • Analogues :

    • 2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine ():
  • Substituents : 3,4-Dimethoxyphenyl at position 2; imidazo[1,2-a]pyridine core.
  • Activity : Antiproliferative (IC₅₀ < 10 µM against A549, HeLa, and B16F10 cancer cells).
  • Molecular Weight : ~383.75 g/mol (C₁₉H₁₉ClN₂·2HCl).

    • 5-Propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine Hydrochloride ():
  • Substituents : Propoxy group at position 5; pyrrolo[3,2-b]pyridine core.
  • Activity : α4β2 nicotinic acetylcholine receptor antagonist (Ki < 50 nM).

    • 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine Dihydrochloride ():
  • Substituents : Unsubstituted pyridine core.
  • Molecular Weight : 233.14 g/mol (C₁₀H₁₄Cl₂N₂).

Key Structural Differences

  • Aromatic vs. Heteroaromatic Cores : The target compound’s pyridine core contrasts with imidazo[1,2-a]pyridine () and pyrrolo[3,2-b]pyridine (), which may influence binding affinity to biological targets.

Pharmacological Activity

  • Antiproliferative Potential: reports 22 imidazo[1,2-a]pyridine analogues with IC₅₀ values < 10 µM against lung (A549), cervical (HeLa), and melanoma (B16F10) cell lines. The target compound’s structural similarity suggests comparable activity, though experimental validation is required. The 1,2,3,6-tetrahydropyridin-4-yl group is a conserved feature in antiproliferative agents, likely interacting with kinase or receptor targets .
  • Neuroactive Potential: ’s pyrrolo-pyridine analogue targets nicotinic receptors, indicating that tetrahydropyridine-containing compounds may have CNS applications. The target compound’s fluorophenyl group could enhance blood-brain barrier penetration .

Physicochemical Properties

Property Target Compound Analogue Compound
Molecular Weight (g/mol) ~340–350 383.75 233.14
Solubility High (hydrochloride salt) Moderate (free base) High (dihydrochloride)
Melting Point Not reported 268–287°C (similar compounds) Not reported

Biological Activity

The compound 2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine; hydrochloride represents a significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following properties:

PropertyDetails
CAS Number 439108-90-4
Molecular Formula C18H19ClF1N2O1
Molecular Weight 335.81 g/mol
IUPAC Name 2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act through:

  • Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes associated with disease pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • Case Study 1 : A derivative of pyridine was shown to induce apoptosis in cancer cells by activating caspase pathways. The compound's structural similarity suggests it may have comparable effects .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of pyridine derivatives. The compound's ability to disrupt bacterial cell membranes could lead to effective treatments against resistant strains.

Neuroprotective Effects

Given the presence of the tetrahydropyridine moiety, there is a hypothesis that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • In Vitro Studies : Compounds similar to this pyridine derivative were tested for their ability to inhibit tumor growth in various cancer cell lines. Results showed significant reductions in cell viability at micromolar concentrations .
  • In Vivo Studies : Animal models treated with related compounds demonstrated improved survival rates and reduced tumor sizes compared to controls .
  • Mechanistic Insights : Investigations into the mechanisms revealed that these compounds might exert their effects through oxidative stress pathways and modulation of apoptotic signals .

Summary of Findings

Study TypeActivity EvaluatedKey Findings
In VitroAnticancerSignificant inhibition of cell growth
In VivoTumor reductionImproved survival rates
MechanisticApoptosis and oxidative stressInduction of caspase pathways

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